molecular formula C7H3BrF3NO2 B1412202 2-Bromo-3-(trifluoromethyl)isonicotinic acid CAS No. 1227579-93-2

2-Bromo-3-(trifluoromethyl)isonicotinic acid

Cat. No.: B1412202
CAS No.: 1227579-93-2
M. Wt: 270 g/mol
InChI Key: QEWUAUGXIWPVLW-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are substituted with a bromine atom and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)isonicotinic acid typically involves the bromination and trifluoromethylation of isonicotinic acid derivatives. One common method includes the use of 2-trifluoromethyl-3-nitropyridine as a starting material. This compound is subjected to bromination using bromine or a brominating agent under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile, and the reaction mixture is heated and refluxed for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often involving the use of specialized equipment and reaction conditions to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWUAUGXIWPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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